3-(Chloromethyl)-1,1'-biphenyl

Vue d'ensemble

Description

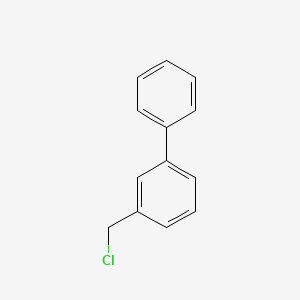

3-(Chloromethyl)-1,1’-biphenyl: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a biphenyl structure where a chloromethyl group is attached to the third carbon of one of the phenyl rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1,1’-biphenyl can be achieved through several methods. One common approach involves the Blanc chloromethylation reaction, where biphenyl is reacted with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds as follows:

C6H5-C6H5+CH2O+HClZnCl2C6H5-C6H4-CH2Cl

Industrial Production Methods: In an industrial setting, the production of 3-(Chloromethyl)-1,1’-biphenyl may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Chloromethyl)-1,1’-biphenyl undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.

Oxidation Reactions: The chloromethyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-(Carboxymethyl)-1,1’-biphenyl.

Reduction Reactions: The chloromethyl group can be reduced to a methyl group, yielding 3-Methyl-1,1’-biphenyl.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide, potassium thiolate, or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: 3-(Aminomethyl)-1,1’-biphenyl, 3-(Hydroxymethyl)-1,1’-biphenyl.

Oxidation: 3-(Carboxymethyl)-1,1’-biphenyl.

Reduction: 3-Methyl-1,1’-biphenyl.

Applications De Recherche Scientifique

Organic Synthesis

3-(Chloromethyl)-1,1'-biphenyl serves as a crucial intermediate in the synthesis of more complex organic molecules. Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the formation of new carbon-carbon bonds. This property makes it valuable in the development of pharmaceuticals and agrochemicals.

The compound has been investigated for its biological implications, particularly as a precursor in the synthesis of bifenthrin, an effective insecticide. Bifenthrin disrupts the nervous system of insects, leading to paralysis and death, making it essential for pest control in agriculture . Additionally, derivatives of this compound have shown potential anti-inflammatory and analgesic properties by inhibiting COX-2 enzymes, suggesting therapeutic applications in pain management.

Material Science

In materials science, this compound is utilized to produce polymers with enhanced thermal stability and electrical conductivity. Its structural rigidity contributes to the mechanical properties of these materials.

Case Study: Synthesis and Biological Evaluation

A recent study focused on synthesizing derivatives of this compound and evaluating their biological activities. The results indicated that certain derivatives exhibit significant COX-2 inhibition potential. This suggests that these compounds could serve as alternatives to traditional analgesics like acetylsalicylic acid (ASA), with improved toxicity profiles .

Study on PD-L1 Dimerization

Research has also explored biphenyl derivatives' role as PD-1/PD-L1 blockers in cancer immunotherapy. Compounds structurally related to this compound were shown to induce PD-L1 dimerization, which may inhibit tumor growth through immune pathways . This highlights the compound's potential beyond traditional applications in organic synthesis.

Mécanisme D'action

The mechanism of action of 3-(Chloromethyl)-1,1’-biphenyl involves its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. The chloromethyl group is a reactive site that can participate in nucleophilic substitution reactions, allowing the compound to interact with different molecular targets. The pathways involved in these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

3-Methyl-1,1’-biphenyl: Lacks the chloromethyl group, making it less reactive in substitution reactions.

3-(Hydroxymethyl)-1,1’-biphenyl: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.

3-(Carboxymethyl)-1,1’-biphenyl:

Uniqueness: 3-(Chloromethyl)-1,1’-biphenyl is unique due to the presence of the chloromethyl group, which provides a versatile site for chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse applications in various fields.

Activité Biologique

Overview

3-(Chloromethyl)-1,1'-biphenyl is an organic compound characterized by a biphenyl structure with a chloromethyl group attached. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H11Cl

- CAS Number : 38580-82-4

- Molecular Weight : 220.68 g/mol

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The chloromethyl group enhances the compound's reactivity, allowing it to interact effectively with various microbial targets.

- Mechanism of Action : The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of derivatives that may inhibit bacterial growth. This property is particularly relevant in the development of new antibacterial agents targeting resistant strains.

- Case Study : In a study evaluating the antibacterial efficacy of related compounds, derivatives of this compound were tested against multiple strains of Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentration (MIC) values below 0.25 μg/mL against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its ability to form reactive intermediates makes it a candidate for further research in cancer therapeutics.

- Mechanism of Action : The chloromethyl group facilitates the formation of compounds that can interfere with cellular processes in cancer cells. These interactions may lead to apoptosis or inhibit cell proliferation.

- Research Findings : A study focused on the synthesis of various derivatives demonstrated that certain modifications to the chloromethyl group significantly enhanced cytotoxic activity against cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound and its derivatives.

| Compound | Structural Modification | Biological Activity |

|---|---|---|

| This compound | - | Moderate antimicrobial and anticancer activity |

| 3-(Aminomethyl)-1,1'-biphenyl | Amino group substitution | Increased cytotoxicity against cancer cells |

| 3-(Hydroxymethyl)-1,1'-biphenyl | Hydroxymethyl group | Enhanced antibacterial properties |

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions:

- Nucleophilic Substitution : The chloromethyl group acts as a leaving group in nucleophilic substitution reactions, allowing for the synthesis of biologically active derivatives.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form carboxylic acid derivatives or reduction to yield methyl derivatives, each potentially possessing distinct biological activities .

Q & A

Basic Question: What are the most reliable synthetic routes for 3-(Chloromethyl)-1,1'-biphenyl, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound often involves cross-coupling reactions. A validated approach is the Suzuki-Miyaura coupling between a boronic acid derivative and a chloromethyl-substituted aryl halide. For example, coupling 3-bromobenzyl chloride with phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C yields the target compound . Optimization includes:

- Catalyst loading : 1–2 mol% Pd to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity for electron-deficient substrates.

- Temperature control : Higher temperatures (≥100°C) improve reaction rates but may require inert atmospheres to prevent decomposition.

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .

Advanced Question: How can DFT calculations guide the structural analysis of this compound derivatives?

Methodological Answer:

Density Functional Theory (DFT) is instrumental in predicting electronic properties and optimizing geometries. For example:

- Geometry Optimization : Use B3LYP/6-31G(d) basis sets to model the biphenyl backbone and chloromethyl substituent. Compare calculated bond lengths/angles with X-ray crystallographic data to validate accuracy .

- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The chloromethyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic substitution at the para position .

- Non-covalent Interactions : Use Reduced Density Gradient (RDG) analysis to map steric clashes or π-π interactions in crystal packing, aiding in polymorph prediction .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (chloromethyl, δ ~4.5 ppm) and aromatic protons (δ 6.8–7.6 ppm). Coupling patterns in COSY confirm substitution positions .

- Mass Spectrometry (HRMS) : ESI+ mode with exact mass analysis (e.g., m/z 202.0553 for [M+H]⁺) confirms molecular formula.

- X-ray Crystallography : Resolve crystal structure using SHELXL (SHELX suite) for absolute configuration verification. Data collection at 100 K minimizes thermal motion artifacts .

Advanced Question: How do substituent effects at the chloromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

Substituent studies reveal:

- Electrophilicity : The chloromethyl group’s inductive effect activates the adjacent aromatic ring for nucleophilic attack. Compare with bromo- or iodoethyl analogs (higher leaving-group ability) to assess SN2 reactivity .

- Steric Effects : Bulkier substituents (e.g., tert-butyl) hinder coupling efficiency. Kinetic studies using time-resolved ¹H NMR show slower reaction rates with steric hindrance .

- Electronic Tuning : Introduce electron-donating groups (e.g., -OCH₃) meta to the chloromethyl to modulate conjugation. UV-Vis spectra (λmax shifts) quantify π-π* transitions .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated intermediates.

- Protective Equipment : Nitrile gloves and goggles prevent dermal/ocular exposure.

- Waste Disposal : Quench residual chloride with aqueous NaOH (pH >10) before disposal .

Advanced Question: How can mechanistic studies resolve contradictions in catalytic efficiency across different reaction scales?

Methodological Answer:

Contradictions often arise from diffusion limitations or catalyst deactivation. Address via:

- Kinetic Profiling : Use microreactors with inline IR monitoring to track intermediates. Compare turnover frequencies (TOF) at 0.1 mmol vs. 10 mmol scales .

- Catalyst Characterization : XPS or TEM identifies Pd nanoparticle aggregation in scaled-up reactions. Switch to heterogeneous catalysts (e.g., Pd/C) for better stability .

- Computational Fluid Dynamics (CFD) : Model mixing efficiency in batch vs. flow reactors to optimize mass transfer .

Advanced Question: How can this compound serve as a precursor for bioactive molecule synthesis?

Methodological Answer:

- Functionalization : React with NaN₃ to form azide derivatives for click chemistry. Subsequent CuAAC with alkynes generates triazole-linked pharmacophores .

- Metal Complexation : Coordinate with Ru(II) or Pt(II) to create anticancer agents. ICP-MS quantifies metal uptake in cell lines .

- Enzyme Inhibition : Derivatize with sulfonamide groups to target carbonic anhydrase. IC50 assays (UV-Vis) compare inhibitory potency against reference drugs .

Basic Question: What chromatographic methods ensure purity in this compound synthesis?

Methodological Answer:

- HPLC : Use a C18 column (ACN/water, 70:30) with UV detection at 254 nm. Retention time ~8.2 min indicates purity >98% .

- GC-MS : Detect volatile byproducts (e.g., chlorobenzene) using a DB-5 column. Optimize split ratio (1:50) to prevent column overload .

Advanced Question: How can X-ray diffraction data resolve ambiguities in regioselectivity during functionalization?

Methodological Answer:

- Charge Density Analysis : Multipole refinement in SHELXL maps electron density around the chloromethyl group, identifying preferential attack sites (e.g., C4 vs. C2) .

- Twinned Data Correction : For crystals with pseudo-symmetry, use TWINLAW in SHELXL to refine occupancy ratios and confirm regiochemistry .

Advanced Question: What strategies mitigate racemization in chiral derivatives of this compound?

Methodological Answer:

- Chiral Auxiliaries : Use (-)-menthol as a temporary directing group. Polarimetry or chiral HPLC (Chiralpak IA column) monitors enantiomeric excess (ee) .

- Low-Temperature Reactions : Conduct alkylations at -78°C in THF to suppress configurational inversion.

- Enzymatic Resolution : Lipase-catalyzed acylations selectively esterify one enantiomer. GC-MS with chiral columns quantifies resolution efficiency .

Propriétés

IUPAC Name |

1-(chloromethyl)-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRYFMJQINAEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573175 | |

| Record name | 3-(Chloromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38580-82-4 | |

| Record name | 3-(Chloromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.